molecular formula C12H14N6O B10755544 4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine

4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine

Cat. No.: B10755544
M. Wt: 258.28 g/mol
InChI Key: GMCZGAWPMLORCQ-UHFFFAOYSA-N
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Description

4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine is a heterocyclic compound that features both imidazole and furazan rings The imidazole ring is known for its presence in many biologically active molecules, while the furazan ring is often associated with energetic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3,5-diethylpyridine with a furazan derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The furazan ring can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: Both the imidazole and furazan rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

    Oxidation: Nitro derivatives of the furazan ring.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole and furazan derivatives, depending on the reagents used.

Scientific Research Applications

4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its imidazole moiety which is present in many pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can act as a ligand for metal ions, potentially affecting metalloproteins. The furazan ring may contribute to the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and omeprazole, which also contain the imidazole ring and are used in medicine.

    Furazan Derivatives: Compounds like furazolidone, which is used as an antimicrobial agent.

Uniqueness

4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine is unique due to the combination of the imidazole and furazan rings in a single molecule This dual functionality can provide a range of chemical and biological properties that are not present in compounds containing only one of these rings

Properties

Molecular Formula

C12H14N6O

Molecular Weight

258.28 g/mol

IUPAC Name

4-(1,4-diethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H14N6O/c1-3-7-9-8(5-6-14-7)18(4-2)12(15-9)10-11(13)17-19-16-10/h5-6H,3-4H2,1-2H3,(H2,13,17)

InChI Key

GMCZGAWPMLORCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC2=C1N=C(N2CC)C3=NON=C3N

Origin of Product

United States

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